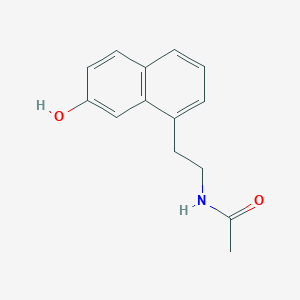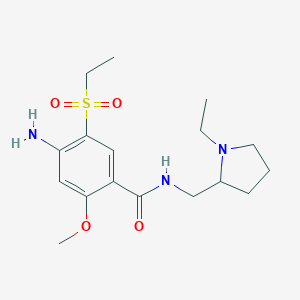
2-Thiopheneacetyl chloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Thiopheneacetyl chloride involves several steps . Starting with thiophene as a raw material, the process includes:- Under the catalysis of pyridine, the 2-thiopheneacetic acid is subjected to thionyl chloride acylchlorination to obtain 2-thiopheneacetyl chloride .
Molecular Structure Analysis
The molecular weight of 2-Thiopheneacetyl chloride is 160.62 . Its molecular structure contains a total of 14 bonds, including 9 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 acyl halogenide (aliphatic), and 1 Thiophene .Chemical Reactions Analysis
2-Thiopheneacetyl chloride is known to react violently with water, releasing gases which are toxic if inhaled . It is also used in various synthesis reactions to produce other compounds .Physical And Chemical Properties Analysis
2-Thiopheneacetyl chloride has a vapor pressure of 4 mmHg at 83 °C . It is a liquid with a refractive index of n20/D 1.551 (lit.) . The boiling point is 105-106 °C/22 mmHg (lit.) and 130-135 °C/90 mmHg (lit.) . The density is 1.303 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Thiophene-based compounds, including derivatives of 2-Thiopheneacetyl chloride, are extensively used in modern drug design, biodiagnostics, electronic and optoelectronic devices, and conductive polymers. Their thermochemical properties have been studied experimentally and computationally (Roux et al., 2007).
2-Thiopheneacetyl chloride derivatives have been synthesized and used in various chemical reactions. For example, compounds synthesized from 2-thiopheneacetyl chloride have shown potential applications in creating new classes of thiadiazoles and selenadiazoles, which are important in medicinal chemistry (Farag et al., 1988).
Derivatives of 2-Thiopheneacetyl chloride have been used in the synthesis of various biologically active compounds, such as tetrahydropyrimidin-thione derivatives, demonstrating significant antimicrobial, antioxidant, and anticancer activities (Salem et al., 2016).
In the field of organic synthesis, 2-Thiopheneacetyl chloride and its derivatives have been utilized for regenerating carbonyl compounds from thioacetals and in ring-expansion reactions of cyclic thioacetals (Firouzabadi et al., 2002).
The compound (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate, which involves 2-thiopheneacetyl chloride in its synthesis, has been developed as an immunopotentiator in veterinary medicine (Moher et al., 2004).
5-Aryl-2-(trifluoroacetyl)thiophenes, related to 2-thiopheneacetyl chloride, have been identified as potent inhibitors of class II histone deacetylases, with potential applications in cancer therapy (Ontoria et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
2-Thiopheneacetyl chloride is a chemical compound used in the synthesis of various pharmaceuticals and biochemicals . .
Mode of Action
The mode of action of 2-Thiopheneacetyl chloride is primarily through its role as a reagent in the synthesis of various compounds. It participates in reactions that lead to the formation of new molecules with potential biological activity .
Biochemical Pathways
2-Thiopheneacetyl chloride is involved in the synthesis of several compounds, including (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate, nipecotate-containing immunopotentiators, 5-fluorouracil-cephalosporin prodrugs, and a series of new N,N’-di(thiopheneacetyl)diamines derivatives . These compounds may interact with various biochemical pathways, depending on their structure and function.
Result of Action
The result of the action of 2-Thiopheneacetyl chloride is the formation of new compounds with potential biological activity. For example, it has been used in the synthesis of (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate, a nipecotate-containing immunopotentiator . The specific molecular and cellular effects would depend on the properties of the synthesized compounds.
Eigenschaften
IUPAC Name |
2-thiophen-2-ylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYXPNIENRLELY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Record name | THIOPHENE-2-ACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068156 | |
| Record name | 2-Thiopheneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiophene-2-acetyl chloride appears as a clear yellow to dark brown liquid. Insoluble in water and denser than water. Corrosive to skin, and eyes. Vapors severely irritate respiratory tract. | |
| Record name | THIOPHENE-2-ACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
2-Thiopheneacetyl chloride | |
CAS RN |
39098-97-0 | |
| Record name | THIOPHENE-2-ACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22942 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Thiopheneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39098-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiopheneacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039098970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiopheneacetyl chloride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Thiopheneacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thienylacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-THIOPHENEACETYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VR2Y6J8UG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key advantage of using dichloromethane as a solvent in the synthesis of 2-Thiopheneacetyl chloride?
A1: Using dichloromethane offers several advantages in this synthesis []. Its low boiling point simplifies the removal process, allowing for easy desolvation without compromising the final product content. Additionally, maintaining a suitable reaction temperature during synthesis enables the byproducts, sulfur dioxide (SO2) and hydrochloric acid (HCl), to volatilize alongside dichloromethane. This facilitates a more complete reaction, leading to increased yields. Furthermore, the volatilized dichloromethane can be recovered, enhancing the process's economic and environmental sustainability.
Q2: How does gamma-ray irradiation contribute to the synthesis of conducting polythiophene (PTh) from 2-Thiopheneacetyl chloride?
A2: Gamma-ray irradiation plays a crucial role in polymerization []. When a polyvinyl alcohol (PVA) film containing dispersed 2-Thiopheneacetyl chloride is exposed to gamma radiation, the monomer molecules undergo polymerization, transforming into conducting PTh. This process involves the loss of H+ ions and the formation of polarons, which contribute to the material's conductive properties. The degree of polymerization and the resulting conductivity are influenced by factors like the concentration of 2-Thiopheneacetyl chloride in the PVA matrix and the absorbed radiation dose.
Q3: Can you describe an efficient synthetic route for a pharmaceutical compound utilizing 2-Thiopheneacetyl chloride?
A3: One example involves the preparation of the immunopotentiator (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate []. This synthesis features a novel resolution of racemic ethyl nipecotate using dibenzoyl-l-tartaric acid. The resolved salt is then directly coupled with commercially available 2-thiopheneacetyl chloride under Schotten−Baumann conditions, a method known for its environmental friendliness, to produce the amide in high yield. The final product, an oil, is then purified via wiped film evaporative distillation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B195600.png)


